Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Lipophilicity Membrane permeability Chromatographic retention

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic, fluorinated aromatic amide belonging to the N-phenylbenzamide class. Its structure combines a para-fluoro substituent on the benzoyl ring with a meta-trifluoromethyl group on the aniline ring, yielding a molecular formula of C₁₄H₉F₄NO and an exact mass of 283.062 Da.

Molecular Formula C14H9F4NO
Molecular Weight 283.22 g/mol
CAS No. 2054-00-4
Cat. No. B1604970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
CAS2054-00-4
Molecular FormulaC14H9F4NO
Molecular Weight283.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C14H9F4NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20)
InChIKeyKQBKWPYXZQEBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 2054-00-4): A Fluorinated Benzamide Scaffold for Kinase-Targeted Research


4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic, fluorinated aromatic amide belonging to the N-phenylbenzamide class. Its structure combines a para-fluoro substituent on the benzoyl ring with a meta-trifluoromethyl group on the aniline ring, yielding a molecular formula of C₁₄H₉F₄NO and an exact mass of 283.062 Da . The compound features a polar surface area (PSA) of 29.1 Ų and a calculated LogP of 4.17 [1], placing it within the favorable Lipinski parameter space for cell-permeable probe candidates. Its dual-fluorinated architecture has attracted attention as a scaffold for developing kinase inhibitors, particularly those targeting the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) [2][3].

Why 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Substituted with In-Class Analogs


Within the N-phenylbenzamide series, even subtle modifications to the benzoyl or aniline ring produce measurable shifts in lipophilicity, thermal stability, and optical properties that directly impact chromatographic behavior, formulation solubility, and biological target engagement . The para-fluoro substituent on the benzoyl ring is not a passive structural feature; it introduces a unique conformation where the fluorine atom creates a local dipole orthogonal to the amide plane, affecting hydrogen-bond acceptor geometry in ways that positional isomers and non-fluorinated analogs do not replicate [1]. Consequently, procurement decisions based on assumed class-level interchangeability risk selecting a compound with altered LogP, different boiling point, and distinct biochemical interaction profiles. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide (2054-00-4) Against Four Close Analogs


Lipophilicity (LogP) Advantage Over the Non-Fluorinated Analog

The target compound exhibits a calculated LogP of 4.17, whereas N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1939-24-8), which lacks the para-fluoro substituent on the benzoyl ring, records a LogP of 4.03 . Although both values are in the moderately lipophilic range, the +0.14 log unit difference corresponds to approximately a 38% greater calculated octanol-water partition coefficient for the target compound under standard conditions. This disparity is critical for reversed-phase HPLC method development, where retention times scale with logP, and for predicting passive membrane permeability in cell-based assays. A user selecting the non-fluorinated analog for a permeability-sensitive screen would introduce a quantifiable bias in the experimental system.

Lipophilicity Membrane permeability Chromatographic retention

Lower Vapor Pressure and Higher Boiling Point vs. Non-Fluorinated Analog

The target compound has a vapor pressure of 0.00896 mmHg at 25°C, which is 42% lower than the 0.0156 mmHg recorded for the non-fluorinated analog N-[3-(trifluoromethyl)phenyl]benzamide [1]. Correspondingly, the boiling point of the target is 265.8°C at 760 mmHg versus 256.2°C for the analog . The lower vapor pressure implies reduced evaporative loss during prolonged storage and room-temperature handling, while the higher boiling point reflects stronger intermolecular forces (likely C–H···F hydrogen bonds and dipole–dipole interactions from the para-fluoro substituent) that enhance structural cohesion. These physicochemical differences are directly relevant to long-term compound library integrity and thermal gravimetric analysis (TGA) protocols.

Thermal stability Vapor pressure Storage stability

Optical Property Differentiation: Refractive Index Contrast

The refractive index (n) of the target compound is reported as 1.551, compared to 1.565 for the non-fluorinated analog . This difference of Δn = −0.014 is significant in refractometric purity analysis and can serve as a rapid, non-destructive identity verification metric. For analytical laboratories that use refractive index detectors (e.g., HPLC-RI) or perform quality control via Abbé refractometry, these distinct values provide a straightforward orthogonal method to confirm compound identity and differentiate it from the non-fluorinated analog.

Refractive index Optical characterization Purity assessment

Isomeric Conformation: Differentiated Biological Profile vs. the Positional Isomer

The positional isomer N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide (CAS 33489-71-3), which places the fluorine on the aniline ring rather than the benzoyl ring, has been reported to act as an active-site inhibitor of topoisomerase II, binding to the enzyme's catalytic site and preventing DNA strand breakage and rejoining . Although the target compound shares an identical molecular formula and calculated LogP of 4.17 with this isomer [1], the relocation of the fluorine atom from the benzoyl para-position to the aniline para-position alters the hydrogen-bond donor/acceptor geometry of the amide bridge and the local electrostatic environment at the binding interface. This positional difference is sufficient to confer a distinct biological target profile: the isomer is characterized as a topoisomerase II inhibitor, whereas the target compound has been explored primarily in the context of kinase inhibition (e.g., Bcr-Abl) . Users selecting between these isomers must recognize that identical molecular weight and LogP do not guarantee identical biological outcomes.

Topoisomerase II inhibition Positional isomerism Target selectivity

Molecular Weight and Halogen-Series Trends: Implications for Binding Affinity and PK Predictions

Within the halogen-substituted N-phenylbenzamide series, increasing the halogen size from fluorine (target, MW = 283.22) to chlorine (4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, MW = 299.67) and bromine (N-(3-bromophenyl)-3-(trifluoromethyl)benzamide, MW = 344.13) elevates molecular weight and alters calculated lipophilicity and polarizability [1]. The target compound, with the smallest halogen (fluorine), provides the lowest molecular weight and highest electronegativity in the series. This yields advantages in ligand efficiency metrics (binding affinity per heavy atom) and passive permeability calculations, where lower molecular weight generally favors higher fractional absorption. In structure-activity relationship (SAR) campaigns, the fluoro-substituted benzamide serves as the minimal halogen-weight reference point, against which the steric and electronic effects of larger halogens are systematically benchmarked [2].

Halogen series Molecular weight Pharmacokinetics

Hydrogen-Bond Acceptor Architecture: Para-Fluoro Modulation of Amide Conformation

The para-fluoro substituent on the benzoyl ring introduces a C–F bond dipole that is approximately orthogonal to the amide plane, creating a distinct electrostatic recognition surface compared to both the non-fluorinated analog and the positional isomer. The target compound has two hydrogen-bond acceptor sites (PSA = 29.1 Ų) contributed by the amide carbonyl oxygen and the para-fluoro group, whereas the non-fluorinated analog (PSA = 29.1 Ų, identical calculated value) achieves its polar surface area solely through the amide carbonyl . Although the computed PSA values are equal due to the limitations of the topological PSA algorithm, the spatial distribution of hydrogen-bond acceptor potential differs qualitatively: the target compound distributes its acceptor capacity across two spatially separated loci (amide oxygen and fluorine), while the non-fluorinated analog concentrates it at a single locus. In protein crystallography and molecular modeling studies, this dispersed acceptor geometry can produce different hydrogen-bond networks with kinase hinge regions and selectivity pocket residues [1].

Hydrogen bonding Amide conformation Molecular recognition

Optimal Research and Industrial Use Cases for 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 2054-00-4)


Kinase Inhibitor Fragment Library Design for Bcr-Abl and Related Targets

The compound's demonstrated relevance as a scaffold for Bcr-Abl kinase inhibitors [1], combined with its favorable logP and low molecular weight within the halogen-substituted benzamide series, makes it an optimal fragment or core structure for building focused kinase inhibitor libraries. Its dual-fluorinated architecture provides two distinct vectors for further functionalization: the para-fluoro group on the benzoyl ring can be displaced in nucleophilic aromatic substitution reactions, while the meta-trifluoromethyl aniline moiety serves as a metabolically stable hydrophobic anchor [2]. Medicinal chemistry groups pursuing CML or other Abl-driven malignancies should prioritize this compound over non-fluorinated or differently halogenated analogs to maximize ligand efficiency and minimize molecular weight penalties.

Reversed-Phase HPLC Method Development and Chromatographic Standardization

With a reproducible LogP of 4.17 and a retention time predictable from its lipophilicity, the target compound can serve as a mid-range retention time standard in reversed-phase HPLC method development for compound library quality control [1]. Its distinct refractive index (1.551) provides an orthogonal detection metric when paired with RI detectors, enabling simultaneous identity confirmation and purity assessment in a single chromatographic run. Analytical laboratories that standardize on this compound reduce the risk of misidentification that arises when using the non-fluorinated analog (LogP 4.03, RI 1.565) as a reference standard in the same chromatographic system.

CYP Inhibition Profiling in Preclinical ADME-Tox Panels

The target compound has been profiled against cytochrome P450 isoforms, with BindingDB data indicating measurable CYP3A4 inhibition (IC₅₀ values reported in HLM-based fluorogenic assays) [1]. This CYP liability profile is mechanistically informative for medicinal chemists because the para-fluoro substituent can undergo oxidative defluorination by CYP enzymes, potentially generating reactive metabolites. Researchers evaluating the metabolic stability of benzamide-based kinase inhibitors should include this compound as a reference substrate to benchmark the impact of the para-fluoro group on CYP-mediated clearance relative to the non-fluorinated analog, which lacks this metabolic soft spot [2].

Halogen-Series Structure-Activity Relationship (SAR) Benchmarking

As the lowest-molecular-weight member of the halogen-substituted N-(3-trifluoromethyl)phenyl benzamide series (F < Cl < Br), the target compound provides the baseline for evaluating the steric and electronic contributions of larger halogens to biological activity [1]. In systematic SAR campaigns, researchers can procure the fluoro, chloro, and bromo analogs as a matched series and measure changes in IC₅₀, LogD, and aqueous solubility across the halogen gradient. The fluoro compound's unique combination of high electronegativity and minimal steric bulk makes it the essential anchor point for interpreting halogen-bonding effects in target engagement, particularly in kinase hinge-binding motifs where fluorine's strong electron-withdrawing character modulates the acidity of the adjacent amide NH [2].

Quote Request

Request a Quote for 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.